molecular formula C24H31BrN4O3 B11540208 (3E)-3-{2-[(2-bromo-4-methylphenoxy)acetyl]hydrazinylidene}-N-[4-(diethylamino)benzyl]butanamide

(3E)-3-{2-[(2-bromo-4-methylphenoxy)acetyl]hydrazinylidene}-N-[4-(diethylamino)benzyl]butanamide

Cat. No.: B11540208
M. Wt: 503.4 g/mol
InChI Key: AQGSAZLVQXKQRJ-OVVQPSECSA-N
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Description

(3E)-3-{[2-(2-BROMO-4-METHYLPHENOXY)ACETAMIDO]IMINO}-N-{[4-(DIETHYLAMINO)PHENYL]METHYL}BUTANAMIDE is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a unique structure that includes bromine, methyl, phenoxy, acetamido, imino, diethylamino, and butanamide groups, making it a subject of interest for researchers.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3E)-3-{[2-(2-BROMO-4-METHYLPHENOXY)ACETAMIDO]IMINO}-N-{[4-(DIETHYLAMINO)PHENYL]METHYL}BUTANAMIDE typically involves multiple steps, including the formation of intermediate compounds. The process may start with the bromination of a phenol derivative, followed by acylation to introduce the acetamido group. Subsequent reactions involve the formation of the imino group and the attachment of the diethylamino and butanamide groups. Each step requires specific reagents and conditions, such as the use of catalysts, solvents, and controlled temperatures.

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques. The use of continuous flow reactors and automated systems can enhance the production process, making it more cost-effective and sustainable.

Chemical Reactions Analysis

Types of Reactions

(3E)-3-{[2-(2-BROMO-4-METHYLPHENOXY)ACETAMIDO]IMINO}-N-{[4-(DIETHYLAMINO)PHENYL]METHYL}BUTANAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products, depending on the reagents and conditions used.

    Reduction: Reduction reactions can modify the functional groups, leading to the formation of new derivatives.

    Substitution: The bromine atom can be substituted with other groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like sodium methoxide. Reaction conditions vary, with some reactions requiring elevated temperatures and others proceeding at room temperature.

Major Products

The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines or alcohols. Substitution reactions can introduce new functional groups, altering the compound’s properties.

Scientific Research Applications

(3E)-3-{[2-(2-BROMO-4-METHYLPHENOXY)ACETAMIDO]IMINO}-N-{[4-(DIETHYLAMINO)PHENYL]METHYL}BUTANAMIDE has several scientific research applications:

    Chemistry: It can be used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound’s biological activity can be explored, including its potential as an enzyme inhibitor or receptor ligand.

    Medicine: Research may focus on its therapeutic potential, such as its use in drug development for treating various diseases.

    Industry: The compound can be utilized in the development of new materials, such as polymers or coatings, with specific properties.

Mechanism of Action

The mechanism of action of (3E)-3-{[2-(2-BROMO-4-METHYLPHENOXY)ACETAMIDO]IMINO}-N-{[4-(DIETHYLAMINO)PHENYL]METHYL}BUTANAMIDE involves its interaction with molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, modulating the activity of these targets. This interaction can trigger various cellular pathways, leading to the desired biological effects.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other brominated phenoxy derivatives and acetamido-imino compounds. Examples are:

  • 2-(2-BROMO-4-METHYLPHENOXY)ACETAMIDE
  • 3-{[2-(2-BROMO-4-METHYLPHENOXY)ACETAMIDO]IMINO}BUTANAMIDE

Uniqueness

What sets (3E)-3-{[2-(2-BROMO-4-METHYLPHENOXY)ACETAMIDO]IMINO}-N-{[4-(DIETHYLAMINO)PHENYL]METHYL}BUTANAMIDE apart is its unique combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C24H31BrN4O3

Molecular Weight

503.4 g/mol

IUPAC Name

(3E)-3-[[2-(2-bromo-4-methylphenoxy)acetyl]hydrazinylidene]-N-[[4-(diethylamino)phenyl]methyl]butanamide

InChI

InChI=1S/C24H31BrN4O3/c1-5-29(6-2)20-10-8-19(9-11-20)15-26-23(30)14-18(4)27-28-24(31)16-32-22-12-7-17(3)13-21(22)25/h7-13H,5-6,14-16H2,1-4H3,(H,26,30)(H,28,31)/b27-18+

InChI Key

AQGSAZLVQXKQRJ-OVVQPSECSA-N

Isomeric SMILES

CCN(CC)C1=CC=C(C=C1)CNC(=O)C/C(=N/NC(=O)COC2=C(C=C(C=C2)C)Br)/C

Canonical SMILES

CCN(CC)C1=CC=C(C=C1)CNC(=O)CC(=NNC(=O)COC2=C(C=C(C=C2)C)Br)C

Origin of Product

United States

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